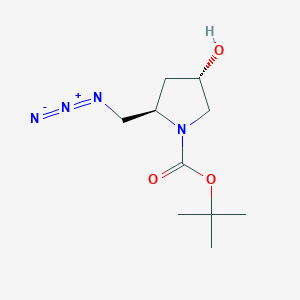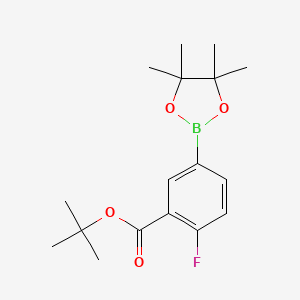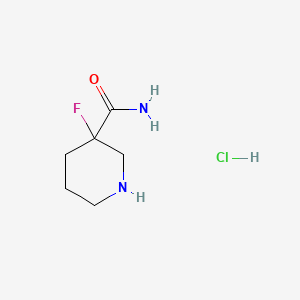
3-Ethynyl-3-methylthietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-3-methylthietane is an organic compound with the molecular formula C6H8S It is a member of the thietane family, which are four-membered ring compounds containing sulfur This compound is characterized by the presence of an ethynyl group (C≡CH) and a methyl group (CH3) attached to the thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-3-methylthietane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-chloro-3-methylthietane with acetylene in the presence of a strong base such as sodium amide (NaNH2). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynyl-3-methylthietane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or organolithium reagents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thietanes.
Substitution: Various substituted thietanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethynyl-3-methylthietane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Ethynyl-3-methylthietane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the sulfur atom can engage in coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethynyl-3-methyloxetane: Similar structure but with an oxygen atom instead of sulfur.
3-Ethynyl-3-methylthiirane: A three-membered ring analog with sulfur.
3-Ethynyl-3-methylthiolane: A five-membered ring analog with sulfur.
Uniqueness
3-Ethynyl-3-methylthietane is unique due to its four-membered ring structure containing sulfur, which imparts distinct chemical and physical properties. The presence of the ethynyl group also adds to its reactivity and potential for diverse chemical transformations.
Propiedades
Fórmula molecular |
C6H8S |
|---|---|
Peso molecular |
112.19 g/mol |
Nombre IUPAC |
3-ethynyl-3-methylthietane |
InChI |
InChI=1S/C6H8S/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3 |
Clave InChI |
GQEDLRMVYQNTHP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CSC1)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


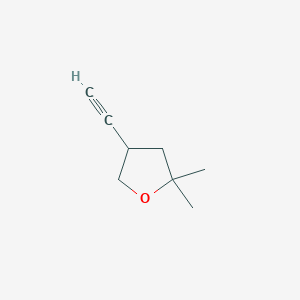
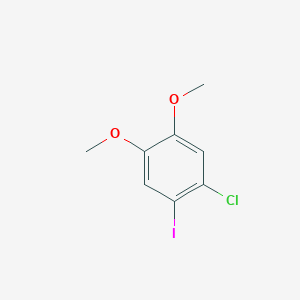
![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
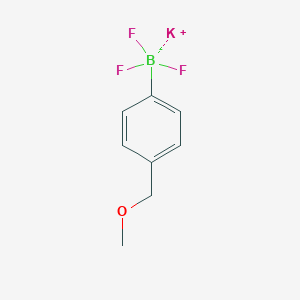
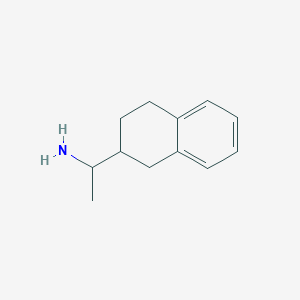
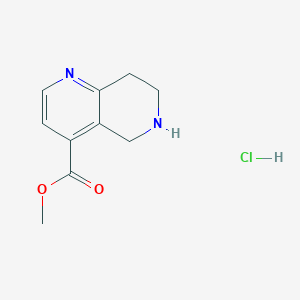
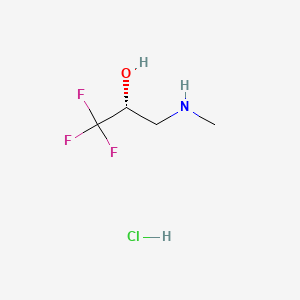
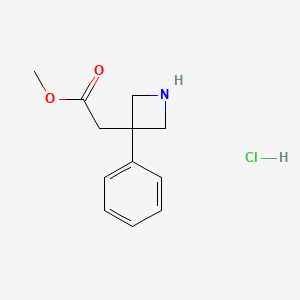
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)

![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
